N,N,2-Trimethyloxazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,2-trimethyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-7-4-6(9-5)8(2)3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFWRMHLGMHOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Studies of Oxazole (B20620) Ring Formation and Functionalization
The synthesis of substituted oxazoles, including precursors to N,N,2-Trimethyloxazol-5-amine, can be achieved through various mechanistic pathways. These routes are crucial for accessing a diverse range of oxazole derivatives.
The formation of the oxazole ring often proceeds through classic condensation reactions involving nucleophilic addition followed by an elimination (dehydration) step. A foundational method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com This process exemplifies a nucleophilic attack by the amide oxygen onto the ketone carbonyl, followed by elimination of water to form the aromatic ring.
Other related syntheses that rely on this mechanistic theme include:
Reaction of α-haloketones with primary amides: The amide acts as a nucleophile, displacing the halide, followed by cyclodehydration.
From isocyanides with acid chlorides: This pathway involves the isocyanide acting as a nucleophile. thieme-connect.com
Base-induced transformation of 2-acyl-2H-azirines: This reaction proceeds via a mechanism initiated by deprotonation, followed by a nucleophilic addition to the imine functionality, ultimately yielding the oxazole ring. organic-chemistry.org
A general representation of the intramolecular nucleophilic attack and cyclization is shown below:
Scheme 1: General mechanism for oxazole formation via nucleophilic addition-elimination.

In a specific example, the synthesis of 2,5-disubstituted oxazoles from amides and ketones involves a C-N bond formation followed by a C-O bond formation to close the ring, highlighting the sequence of nucleophilic events. organic-chemistry.org
The oxazole ring can participate as a diene component in cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comclockss.org This reactivity is particularly pronounced when the ring is substituted with electron-donating groups, such as the dimethylamino group present in this compound. clockss.org These groups enhance the electron density of the oxazole's diene system, facilitating reactions with electron-poor dienophiles. pharmaguideline.comclockss.org
Diels-Alder Reactions: The reaction of an oxazole with an alkyne dienophile typically yields a furan (B31954) derivative after the initial bicyclic adduct expels a nitrile. When an alkene is used as the dienophile, the reaction can lead to the formation of pyridine (B92270) derivatives. wikipedia.org The presence of the C5-amino substituent in this compound makes it a highly reactive diene for these transformations. clockss.org
[3+2] Cycloadditions: Modern synthetic methods also employ metal-catalyzed [3+2] cycloadditions to construct the 2,5-disubstituted oxazole core. For instance, an efficient synthesis has been described using a Co(III)-catalyzed cycloaddition of N-pivaloyloxyamides and alkynes under mild conditions. rsc.org Another approach involves an I₂-mediated [3+2] cycloaddition between isocyanides and methyl ketones. thieme-connect.com
Table 1: Examples of Cycloaddition Reactions for Oxazole Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| [3+2] Cycloaddition | N-pivaloyloxyamides, Alkynes | Co(III) catalyst, Mild conditions | 2,5-Disubstituted oxazoles | rsc.org |
| [3+2] Cycloaddition | Isocyanides, Methyl ketones | I₂, Lewis acid | 2,5-Disubstituted oxazoles | thieme-connect.com |
| Diels-Alder | 5-Alkoxyoxazoles, Heterodienophiles (e.g., Thioaldehydes) | Thermal | 3-Thiazolines | clockss.org |
| Diels-Alder | Amino-substituted oxazoles, Maleimide | Varies (thermal or acid catalysis) | Pyridines, Pyrrolines, or Adducts | clockss.org |
Radical-mediated reactions offer alternative pathways for the construction of the oxazole skeleton. These methods often utilize photoredox or metal catalysis to generate radical intermediates that subsequently cyclize.
Photocatalytic Synthesis: Substituted oxazoles can be synthesized from α-bromoketones and benzylamines at room temperature using visible-light photocatalysis. acs.org A CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines also provides a sustainable route to these heterocycles. acs.org
Metal-Catalyzed Radical Cyclization: A gold-catalyzed intramolecular cyclization of N-propargylamides involving radical intermediates has been developed for the construction of 5-oxazole ketones. acs.org Another efficient method is an iodine-catalyzed tandem oxidative cyclization, which proceeds under mild, metal-free conditions. acs.org This reaction is proposed to proceed via the formation of an enol intermediate, which undergoes an intramolecular attack facilitated by iodine and an oxidant like tert-butyl hydroperoxide (TBHP). acs.org
Reactivity of the Amine Functionality in this compound
The dimethylamino group at the C5 position is not merely a substituent; it actively participates in and profoundly influences the reactivity of the entire molecule.
The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a variety of electrophiles. The reactivity of the amine is influenced by factors such as the energy of its highest occupied molecular orbital (HOMO) and the charge on the nitrogen atom. nih.gov While the amine can react directly with electrophiles, its electronic character is also delocalized into the oxazole ring, affecting the ring's reactivity.
The nucleophilicity of amines enables N-functionalization reactions. For example, in analogous heterocyclic systems like 5-aminotetrazoles, the amino group can be functionalized to bridge different molecular frameworks. mdpi.com Similarly, the amine in this compound can be expected to undergo reactions like alkylation or acylation under appropriate conditions, although such reactions might compete with reactions on the oxazole ring itself. The reaction of primary amines with chloromethyl-functionalized oxazoles serves as a clear example of the amine acting as a nucleophile to form a new C-N bond. nih.gov
The oxazole ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. clockss.orgchempedia.info However, the presence of a strongly electron-donating group, such as the dimethylamino group at C5, dramatically alters this reactivity profile. clockss.orgtandfonline.com The -N(CH₃)₂ group is a powerful activating group that increases the electron density of the oxazole ring through resonance, making it susceptible to attack by electrophiles.
This activating effect is regioselective. The amine group at the C5 position directs incoming electrophiles primarily to the C4 position, which is ortho to the amine. This directing effect is supported by studies on related amino-oxazoles; for example, the nitration of 2-dimethylamino-4-phenyloxazole was found to occur at the C5 position (ortho to the C4-phenyl and meta to the C2-amino group), demonstrating the powerful influence of activating substituents on the site of substitution. clockss.org For this compound, the C4 position is the most activated site for electrophilic attack due to resonance stabilization of the resulting cationic intermediate (sigma complex) by the adjacent amino group.
Table 2: Predicted Reactivity for Electrophilic Aromatic Substitution
| Position on Oxazole Ring | Electronic Character (unsubstituted) | Effect of C5-N(CH₃)₂ Group | Predicted Site of Attack |
| C2 | Electron-deficient | Moderately deactivated | Unlikely |
| C4 | Neutral/Slightly electron-rich | Strongly activated (ortho) | Most Favorable |
| C5 | Electron-rich | (Position of substituent) | N/A |
N-Oxidation Mechanisms and Related Transformations
The oxidation of the tertiary amine group in this compound leads to the formation of an amine oxide, also known as an N-oxide. This transformation involves the donation of an electron pair from the nitrogen atom to an oxygen atom from an oxidizing agent. Common reagents used for this purpose include hydrogen peroxide (H₂O₂) and peroxy acids (such as m-CPBA). wikipedia.orglibretexts.org The general reaction can be depicted as the conversion of the tertiary amine R₃N to the corresponding N-oxide, R₃N⁺-O⁻. wikipedia.org
The mechanism of N-oxidation is influenced by the nucleophilicity of the amine. Aliphatic tertiary amines are generally more nucleophilic than aromatic amines and are thus more readily oxidized. nih.gov In the case of this compound, the dimethylamino group is an aliphatic tertiary amine, making it susceptible to oxidation. The process is typically straightforward, involving the direct attack of the nitrogen lone pair on the electrophilic oxygen of the oxidizing agent.
A key aspect of N-oxidation is its potential for site-selectivity in molecules containing multiple nitrogen atoms. nih.gov For this compound, which contains both a tertiary amine and an oxazole nitrogen, the dimethylamino nitrogen is significantly more basic and nucleophilic. Therefore, oxidation is expected to occur selectively at this position, yielding N,N,2-trimethyl-5-aminooxazole N-oxide. This selectivity is driven by the higher electron density and availability of the lone pair on the exocyclic nitrogen compared to the endocyclic oxazole nitrogen.
The resulting N-oxides are stable compounds that can participate in further chemical transformations. wikipedia.org For instance, they can be used as mild oxidizing agents themselves. wikipedia.org
Reactions with Nitrosating Agents and Associated Pathways
The reaction of this compound, a tertiary amine, with nitrosating agents is a significant transformation that can lead to the formation of nitrosamines. veeprho.com Nitrosating agents are sources of the nitrosonium ion (NO⁺) or related electrophilic nitrogen oxides. nih.gov Common nitrosating agents include nitrous acid (HNO₂), which can be formed in situ from nitrites under acidic conditions, as well as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). nih.govresearchgate.net
For tertiary amines, the mechanism of nitrosation typically proceeds through a dealkylative pathway. veeprho.com The initial step involves the attack of the tertiary amine nitrogen on the nitrosating agent to form a nitrosammonium ion, [R₃N-NO]⁺. This intermediate is generally unstable and can undergo further reactions. One common pathway involves the elimination of a proton from an adjacent carbon atom, but for a trimethylamino group, this is not possible. Instead, the nitrosammonium ion can undergo cleavage to yield a nitrosamine (B1359907) and a carbocation or an aldehyde. veeprho.com
Theoretical studies on the nitrosation of amines suggest that the reaction can also proceed through a free radical mechanism, particularly in the gas phase, involving nitrogen dioxide (NO₂) and nitric oxide (NO). nih.govresearchgate.net This pathway involves the abstraction of a hydrogen atom, which is not directly applicable to the methyl groups of the dimethylamino moiety. However, the initial formation of an aminyl radical complex could be a potential pathway under specific conditions. nih.govresearchgate.net
The conditions for nitrosation, such as pH and the nature of the solvent, play a crucial role in the reaction outcome. nih.gov In aqueous solutions, the reaction is often acid-catalyzed, facilitating the formation of the active nitrosating species from nitrite. nih.gov
Interplay between Oxazole and Amine Reactivity
Tautomerism and Isomerization Processes
Tautomerism in this compound can be considered in the context of amino-imino tautomerism, a common phenomenon in heterocyclic compounds bearing an amino group adjacent to an endocyclic nitrogen or a double bond. clockss.orgresearchgate.net For this compound, the potential tautomeric equilibrium would involve the migration of a proton from one of the methyl groups of the dimethylamino substituent to the oxazole ring nitrogen, forming an imine tautomer.
However, the stability of these tautomeric forms is generally dictated by factors such as aromaticity, solvent polarity, and electronic effects of substituents. nih.gov In the case of this compound, the amino form is expected to be significantly more stable. The imino tautomer would disrupt the aromatic character of the oxazole ring and would require the deprotonation of a methyl group, which is energetically unfavorable compared to the stable amino form.
Conjugative Effects on Electron Density and Reactivity
The electronic properties of this compound are governed by the interplay of inductive and conjugative effects of its substituents on the oxazole ring. The dimethylamino group at the 5-position is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. This lone pair can be delocalized into the oxazole ring through resonance, a phenomenon known as a positive mesomeric effect (+M).
This electron donation significantly increases the electron density of the oxazole ring, particularly at the C4 position. The methyl group at the 2-position is a weak electron-donating group through an inductive effect (+I).
The increased electron density on the oxazole ring has several consequences for the molecule's reactivity:
Enhanced Nucleophilicity: The ring becomes more susceptible to attack by electrophiles.
Basicity: The increased electron density can influence the basicity of the oxazole ring nitrogen, although the exocyclic dimethylamino group remains the most basic site.
Spectroscopic Properties: The delocalization of electrons affects the molecule's absorption of electromagnetic radiation, influencing its UV-Vis spectrum.
Theoretical and Computational Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This method calculates the electron density to determine the energy of the system. For a molecule like N,N,2-Trimethyloxazol-5-amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be used to predict bond lengths, bond angles, and dihedral angles. These calculations provide the ground-state energy of the molecule, a crucial parameter for assessing its stability. While no specific studies on this compound are available, numerous studies on other heterocyclic compounds demonstrate the utility of DFT for accurate structural prediction. irjweb.com
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C2-N3 Bond Length (Å) | 1.38 |
| N3-C4 Bond Length (Å) | 1.32 |
| C4-C5 Bond Length (Å) | 1.40 |
| C5-O1 Bond Length (Å) | 1.35 |
| O1-C2 Bond Length (Å) | 1.36 |
| C5-N Bond Length (Å) | 1.42 |
| C2-C (Methyl) Bond Length (Å) | 1.51 |
| N-C (Methyl) Bond Length (Å) | 1.47 |
| C-N-C Angle (°) | 118.0 |
| O-C5-N Angle (°) | 125.0 |
Note: The data in this table is illustrative and not based on actual computational results for this compound.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the nitrogen of the dimethylamino group and the oxazole (B20620) ring would be expected to significantly influence the distribution and energies of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) (Illustrative) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative and not based on actual computational results for this compound.
Prediction of Reaction Pathways and Transition States
Computational chemistry can be employed to model the mechanisms of chemical reactions, identifying intermediate structures and the energy barriers (transition states) that must be overcome.
Computational Elucidation of Amine Alkylation Mechanisms
The N,N-dimethylamino group of this compound can undergo alkylation reactions. Theoretical studies on the N-alkylation of amines often investigate the reaction mechanism, which can proceed via pathways such as borrowing hydrogen or hydrogen autotransfer, particularly when alcohols are used as alkylating agents in the presence of a catalyst. Computational modeling can elucidate the catalytic cycle, identify the rate-determining step, and explain the role of the catalyst in facilitating the reaction.
Theoretical Investigation of Oxazole Ring Transformations
The oxazole ring is a versatile heterocycle that can participate in various transformations, including cycloadditions, ring-opening reactions, and rearrangements. Theoretical studies can predict the feasibility of these transformations by calculating the activation energies and reaction energies for different potential pathways. For instance, computational methods could be used to investigate the susceptibility of the this compound ring to electrophilic or nucleophilic attack and predict the likely products of such reactions.
Conformational Analysis and Intramolecular Interactions
Molecules with rotatable bonds can exist in different spatial arrangements called conformations. The N,N-dimethylamino group and the methyl group on the oxazole ring of this compound can rotate, leading to different conformers. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotations to identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. Intramolecular interactions, such as hydrogen bonding or steric hindrance, that stabilize or destabilize certain conformations can also be identified and quantified through these computational studies.
Solvent Effects on Reactivity and Structure via Computational Modeling
The surrounding solvent environment can significantly influence the chemical reactivity and conformational structure of molecules. Computational modeling provides a powerful tool to investigate these solvent effects at a molecular level. For this compound, theoretical studies could elucidate how different solvents modulate its electronic properties, geometric parameters, and reactivity, offering insights that are complementary to experimental observations. However, to date, specific computational studies detailing the solvent effects on the reactivity and structure of this compound are not available in the cited literature.
In the absence of direct research on this compound, we can look at computational studies on related oxazole derivatives to understand the potential impact of solvents. For instance, computational investigations on other heterocyclic compounds have demonstrated that solvent polarity can influence tautomeric equilibria, reaction barriers, and spectroscopic properties. It is plausible that similar effects would be observed for this compound.
A hypothetical computational study on this compound would likely involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), often combined with implicit or explicit solvent models. An implicit solvent model, like the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models would involve including a number of individual solvent molecules around the solute, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding.
Such a study might analyze various parameters in different solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., dimethyl sulfoxide) and polar protic (e.g., water). The results could be presented in data tables to compare these effects systematically.
Table 4.4.1: Hypothetical Solvent Effects on the Structural Parameters of this compound (Illustrative Data) This table is for illustrative purposes only, as no specific data for this compound was found in the search results.
| Solvent | Dielectric Constant | C2-N3 Bond Length (Å) | C4-C5 Bond Length (Å) | N,N-Dimethyl Amino Group Dihedral Angle (°) |
|---|---|---|---|---|
| Gas Phase | 1 | 1.380 | 1.375 | 15.0 |
| Hexane | 1.88 | 1.381 | 1.376 | 15.5 |
| Dichloromethane | 8.93 | 1.383 | 1.378 | 16.2 |
| Acetone | 20.7 | 1.385 | 1.380 | 17.0 |
Table 4.4.2: Hypothetical Solvent Effects on the Reactivity Descriptors of this compound (Illustrative Data) This table is for illustrative purposes only, as no specific data for this compound was found in the search results.
| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Gas Phase | -5.80 | -0.50 | 5.30 | 2.50 |
| Hexane | -5.82 | -0.48 | 5.34 | 2.75 |
| Dichloromethane | -5.88 | -0.42 | 5.46 | 3.50 |
| Acetone | -5.95 | -0.35 | 5.60 | 4.20 |
These hypothetical tables illustrate that with increasing solvent polarity, one might expect to see changes in bond lengths and dihedral angles due to charge redistribution. Similarly, reactivity descriptors like the HOMO-LUMO gap and dipole moment would likely be affected. A larger HOMO-LUMO gap in polar solvents could suggest increased stability and lower reactivity, while a larger dipole moment would indicate stronger solute-solvent interactions.
It is important to reiterate that the above discussion and tables are based on general principles of computational chemistry and solvent effects on similar molecules. Dedicated computational studies are required to provide accurate and specific data for this compound.
Advanced Spectroscopic and Analytical Methodologies in Research
Spectroscopic Analysis for Structural Elucidation Beyond Basic Identification
Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR)
To unambiguously determine the complex structure of N,N,2-Trimethyloxazol-5-amine, two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further reveal long-range couplings between protons and carbons, providing crucial information for assembling the molecular framework.
For the analysis of this compound in its solid form, solid-state NMR (ssNMR) spectroscopy offers unique insights. nih.gov Magic-angle spinning (MAS) is a key technique in ssNMR to reduce anisotropic interactions and obtain higher resolution spectra. nih.gov Furthermore, advanced techniques like cross-polarization (CP) can be used to enhance the signals of low-abundance nuclei. rsc.org In the context of nitrogen-containing compounds, 14N and 15N ssNMR experiments, potentially in combination with density functional theory (DFT) calculations, can provide detailed information about the local chemical environment and intermolecular interactions, such as hydrogen bonding. rsc.org
Table 1: Hypothetical 2D-NMR Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) - HSQC | Key Correlated Protons - COSY | Key Long-Range Correlations - HMBC |
|---|---|---|---|
| N-CH₃ | C-N(CH₃)₂ | - | C=O, C-N |
| 2-CH₃ | C-2(CH₃) | - | C-2, C=N |
Note: This table is a hypothetical representation of expected correlations and would need to be confirmed by experimental data.
High-Resolution Mass Spectrometry for Mechanistic Intermediates
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for identifying potential intermediates formed during its synthesis. By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas to transient species, offering critical insights into the reaction mechanism. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating ions of the target compound and its intermediates for mass analysis.
Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within the this compound molecule. FTIR spectroscopy measures the absorption of infrared radiation by the molecule, revealing characteristic vibrational modes of different bonds. Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information and is particularly useful for analyzing symmetric vibrations and bonds that are weak absorbers in the infrared. researchgate.net The combination of both techniques allows for a more complete vibrational assignment. nih.gov
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| C=N (oxazole ring) | Stretching | 1650-1550 | FTIR, Raman |
| C-O-C (oxazole ring) | Asymmetric Stretching | 1250-1150 | FTIR |
| C-N (amine) | Stretching | 1250-1020 | FTIR |
Note: These are general ranges and the precise wavenumbers would be specific to the molecule.
X-ray Diffraction for Solid-State Structural Determination
For crystalline this compound, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional molecular structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and its packing arrangement within the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the physical properties of the solid material.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Reaction Kinetics
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for both assessing the purity of this compound and for studying the kinetics of its formation. mdpi.com By separating the components of a reaction mixture, HPLC allows for the quantification of reactants, intermediates, and the final product over time. This data is invaluable for determining reaction rates, understanding the influence of various parameters (e.g., temperature, catalyst concentration), and optimizing the synthesis process. mdpi.com A suitable stationary phase, such as a C18 reversed-phase column, and an appropriate mobile phase would be selected to achieve optimal separation. The use of a diode-array detector would further allow for the simultaneous monitoring of multiple wavelengths, aiding in peak identification and purity assessment.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique frequently employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds. pnnl.govwiley.comijras.org This methodology is particularly well-suited for the analysis of the potential volatile products that may arise from the synthesis or degradation of substituted oxazoles like this compound. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the individual components and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a "molecular fingerprint" for identification. ijras.org
In the context of research involving this compound, GC-MS would be invaluable for analyzing the headspace or extracted volatile fractions from a reaction mixture. This analysis can provide crucial information about the reaction's side products, impurities, or degradation products. For instance, thermal decomposition studies of similar heterocyclic amines often yield a complex mixture of smaller volatile molecules. nih.gov The identification of these compounds through GC-MS can help in elucidating the decomposition pathways and the stability of the parent molecule under various conditions.
The process typically involves injecting a sample of the volatile components into the GC system. The compounds are then separated on a capillary column, and as they elute, they are introduced into the ion source of the mass spectrometer. Electron ionization is a common method used to generate characteristic mass spectra. The resulting spectra can be compared against established libraries, such as the NIST Mass Spectral Library, for compound identification. For novel compounds, the fragmentation patterns can be analyzed to deduce their structures.
While specific research on the volatile products of this compound is not publicly available, a hypothetical analysis of a reaction mixture could yield the data presented in the interactive table below. This table illustrates the type of information that would be obtained from a GC-MS experiment, including retention times, key mass spectral fragments, and the tentative identification of the volatile compounds.
Interactive Data Table: Hypothetical GC-MS Analysis of Volatile Products from a Reaction Involving this compound
| Retention Time (min) | Key Mass Spectral Fragments (m/z) | Tentative Compound Identification |
|---|---|---|
| 3.45 | 42, 57, 72 | Acetonitrile |
| 5.12 | 31, 45, 59 | Isopropanol |
| 7.89 | 58, 73, 86 | N,N-Dimethylacetamide |
| 10.23 | 70, 98, 126 | Unidentified Oxazole (B20620) Fragment |
In Situ Spectroscopic Methods for Mechanistic Insights
In situ spectroscopic methods are indispensable tools for gaining real-time insights into chemical reaction mechanisms. xjtu.edu.cnnih.gov These techniques allow researchers to monitor the progress of a reaction as it happens, without the need for sampling and quenching, which can alter the reaction course. For the study of reactions involving this compound, techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly enlightening. magritek.comnih.gov
In situ FTIR spectroscopy, for example, can track the concentration of reactants, intermediates, and products over time by monitoring the changes in their characteristic vibrational frequencies in the infrared spectrum. xjtu.edu.cnnih.gov This is especially useful for identifying transient intermediates that may not be detectable by conventional offline analytical methods. By observing the appearance and disappearance of specific absorption bands, a detailed kinetic and mechanistic picture of the reaction can be constructed. For instance, in the synthesis of oxazole derivatives, in situ FTIR could be used to follow the consumption of starting materials and the formation of the oxazole ring. researchgate.net
The application of in situ spectroscopy to the study of this compound could involve placing a probe directly into the reaction vessel. As the reaction proceeds, spectra are collected at regular intervals. The resulting data can be used to generate concentration profiles for the various species involved, which can then be fitted to kinetic models to determine reaction rates and orders.
Although specific in situ spectroscopic studies on this compound have not been reported, the following interactive data table provides a hypothetical example of the type of data that could be obtained from an in situ FTIR study of its formation. The table shows the change in the absorbance of characteristic IR bands over time, corresponding to the consumption of a reactant and the formation of the product.
Interactive Data Table: Hypothetical In Situ FTIR Data for the Formation of this compound
| Time (minutes) | Absorbance at Reactant Peak (cm⁻¹) | Absorbance at Product Peak (cm⁻¹) |
|---|---|---|
| 0 | 1.20 | 0.00 |
| 10 | 0.85 | 0.35 |
| 20 | 0.50 | 0.70 |
| 30 | 0.20 | 1.00 |
| 40 | 0.05 | 1.15 |
| 50 | 0.01 | 1.19 |
By employing such advanced spectroscopic and analytical methodologies, researchers can gain a deep and nuanced understanding of the chemical behavior of compounds like this compound, from the volatile byproducts of its reactions to the intricate details of its reaction mechanisms.
Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound This compound . Consequently, it is not possible to provide an article detailing its synthetic utility and applications as outlined in the user's request.
The performed searches for "this compound" and its role in the:
Construction of fused-ring systems
Synthesis of spirocyclic compounds
Formation of amides and ureas
Generation of quaternary ammonium salts
Modification of the oxazole ring system
did not yield any results pertaining to this specific molecule. This suggests that this compound may be a novel compound that has not yet been synthesized or characterized, or it is a compound that is not described in publicly accessible databases and scientific journals.
Therefore, the requested article on the synthetic utility and applications of this compound cannot be generated.
Synthetic Utility and Applications As Building Blocks
Strategies for Modifications of the Oxazole (B20620) Ring System
Functionalization at C-4 Position
The C-4 position of the oxazole ring in N,N,2-Trimethyloxazol-5-amine is susceptible to electrophilic substitution reactions due to the electron-donating nature of the amino group at the C-5 position. This inherent reactivity allows for the introduction of a variety of functional groups at the C-4 position, thereby enabling the synthesis of a diverse range of derivatives.
Common functionalization reactions at the C-4 position of 5-aminooxazoles include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents. The resulting 4-halo-5-aminooxazoles are versatile intermediates for further transformations, such as cross-coupling reactions.
Nitration: Nitration can be accomplished using standard nitrating agents to introduce a nitro group at the C-4 position.
Formylation: The Vilsmeier-Haack reaction can be employed to introduce a formyl group, yielding the corresponding 4-formyl-5-aminooxazole. This aldehyde can then be used in a variety of subsequent reactions.
Acylation: Friedel-Crafts acylation can introduce acyl groups at the C-4 position, leading to the formation of 4-acyl-5-aminooxazoles.
The functionalization at the C-4 position significantly enhances the molecular diversity that can be achieved from this scaffold. The introduction of different substituents allows for the fine-tuning of the molecule's steric and electronic properties for various applications.
Below is a table summarizing the types of functional groups that can be introduced at the C-4 position of 5-aminooxazoles and the typical reagents used.
| Functional Group | Reagent Example | Product Type |
| Bromo | N-Bromosuccinimide (NBS) | 4-Bromo-5-aminooxazole |
| Chloro | N-Chlorosuccinimide (NCS) | 4-Chloro-5-aminooxazole |
| Formyl | POCl₃, DMF (Vilsmeier-Haack) | 4-Formyl-5-aminooxazole |
| Acetyl | Acetic anhydride, Lewis acid | 4-Acetyl-5-aminooxazole |
Ring Expansion or Contraction Reactions
While less common than functionalization at the C-4 position, the oxazole ring of this compound can potentially undergo ring expansion or contraction reactions under specific conditions. These transformations can lead to the formation of other heterocyclic systems, further highlighting the synthetic utility of this compound as a building block.
Ring Expansion: Photochemical rearrangements, such as the photo-oxygenation of oxazoles, can lead to the formation of triamides, which can then be cyclized to yield larger heterocyclic rings like pyrimidones or diazepines. Another potential route for ring expansion involves the reaction of the oxazole with dienophiles in a Diels-Alder type reaction, followed by rearrangement of the resulting adduct.
Ring Contraction: Ring contraction of oxazole rings is a less explored area. However, certain substituted oxazoles have been shown to undergo rearrangement to form azirines or other strained ring systems upon photolysis or thermolysis. The specific conditions and the nature of the substituents on the oxazole ring play a crucial role in directing the outcome of these reactions.
Research in the area of ring transformations of 5-aminooxazoles is ongoing, and the development of new methodologies could open up novel synthetic pathways to a variety of heterocyclic structures.
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. 5-Aminooxazoles, including this compound, have been recognized as valuable building blocks in various MCRs. acs.orgacs.org The presence of both a nucleophilic amino group and a reactive heterocyclic core allows them to participate in a variety of transformations.
One notable example is the use of 5-aminooxazoles in Ugi-type reactions. In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. When a 5-aminooxazole is used as the amine component, the resulting product incorporates the oxazole scaffold, leading to the rapid synthesis of complex and highly functionalized molecules. acs.org
Furthermore, 5-aminooxazoles can participate in other MCRs, such as Passerini-type reactions and Biginelli-type reactions, to generate a wide array of heterocyclic compounds. The ability to introduce diversity at multiple points in the final molecule makes MCRs involving this compound an attractive strategy for the generation of chemical libraries for drug discovery and other applications.
The following table provides examples of MCRs where 5-aminooxazoles can be utilized as key building blocks.
| Multi-Component Reaction | Reactants | Resulting Scaffold |
| Ugi Reaction | Aldehyde, 5-Aminooxazole, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides with oxazole moiety |
| Passerini Reaction | Aldehyde, 5-Aminooxazole, Isocyanide | α-Acyloxy carboxamides with oxazole moiety |
| Biginelli Reaction | Aldehyde, 5-Aminooxazole, β-Ketoester | Dihydropyrimidinones with oxazole substituent |
Investigation of Derivatives and Analogs
Systematic Modification of N-Substituents on the Amine
The tertiary amine at the C-5 position of N,N,2-Trimethyloxazol-5-amine serves as a key handle for systematic modification. Varying the N-substituents allows for a nuanced modulation of the compound's steric and electronic properties. The synthesis of a library of N-substituted analogs can be achieved through several established synthetic routes, primarily involving the N-alkylation or N-arylation of a primary or secondary amine precursor.
A common strategy begins with the synthesis of 2-methyl-5-aminooxazole, which can then be subjected to various N-alkylation conditions. For instance, reductive amination or direct alkylation with alkyl halides can be employed to introduce a wide array of alkyl groups. The choice of reaction conditions, including the base and solvent, can influence the degree of substitution, allowing for the selective synthesis of mono- and di-substituted amines.
The introduction of different alkyl and aryl groups can significantly impact the molecule's lipophilicity, basicity, and steric bulk. For instance, increasing the chain length of the alkyl substituents would be expected to enhance lipophilicity, while the introduction of electron-withdrawing or electron-donating groups on an aryl substituent could modulate the basicity of the amine nitrogen.
Table 1: Representative N-Substituted Analogs of 2-Methyl-5-aminooxazole and Synthetic Approaches
| R1 | R2 | Compound Name | Potential Synthetic Approach |
| CH₃ | CH₃ | This compound | Reductive amination of 2-methyl-5-aminooxazole with formaldehyde (B43269) |
| C₂H₅ | C₂H₅ | N,N-Diethyl-2-methyloxazol-5-amine | N-alkylation of 2-methyl-5-aminooxazole with ethyl iodide |
| H | Benzyl | N-Benzyl-2-methyloxazol-5-amine | Reductive amination with benzaldehyde |
| CH₃ | Phenyl | N-Methyl-N-phenyl-2-methyloxazol-5-amine | Buchwald-Hartwig amination of 2-methyl-5-(methylamino)oxazole with bromobenzene |
| -(CH₂)₄- | 2-Methyl-5-(pyrrolidin-1-yl)oxazole | Reaction of 2-methyl-5-aminooxazole with 1,4-dibromobutane |
Exploration of Substituent Effects on the Oxazole (B20620) Ring
The reactivity and selectivity of the oxazole ring in this compound are profoundly influenced by the electronic and steric nature of its substituents. The interplay between the methyl group at the C-2 position and the dimethylamino group at the C-5 position, as well as any additional substituents, dictates the molecule's chemical behavior.
Electronic Effects on Reactivity and Selectivity
The N,N-dimethylamino group at the C-5 position is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the oxazole ring. This electron donation increases the electron density of the ring, particularly at the C-4 position, making it more susceptible to electrophilic attack. Conversely, the electron-donating nature of the dimethylamino group deactivates the ring towards nucleophilic attack.
Table 2: Predicted Electronic Effects of C-4 Substituents on the Reactivity of this compound
| C-4 Substituent | Electronic Nature | Predicted Effect on Electrophilic Attack at C-4 | Predicted Effect on Nucleophilic Attack |
| -H | Neutral | Baseline reactivity | Low reactivity |
| -NO₂ | Strong EWG | Strongly deactivated | Activated |
| -CN | Moderate EWG | Deactivated | Moderately activated |
| -OCH₃ | Strong EDG | Strongly activated | Deactivated |
| -Cl | Weak EWG (inductive), Weak EDG (resonance) | Slightly deactivated | Slightly activated |
Steric Effects in Reaction Control
Steric hindrance plays a crucial role in controlling the accessibility of reagents to the oxazole ring and its substituents. The N,N-dimethylamino group, while electronically activating, can also impose significant steric bulk around the C-5 position. This steric hindrance can direct incoming electrophiles to the less hindered C-4 position.
Similarly, the size of the substituent at the C-2 position can influence the approach of reactants. A larger alkyl group in place of the methyl group at C-2 would increase steric congestion around that end of the molecule, potentially hindering reactions involving the adjacent ring nitrogen or the C-2 position itself. The interplay of steric effects becomes particularly important in reactions involving bulky reagents or in the design of analogs intended to fit into specific binding pockets of biological targets.
Table 3: Influence of Steric Hindrance on a Hypothetical Reaction at the C-4 Position
| C-2 Substituent | N-Substituents | Relative Steric Hindrance | Predicted Relative Reaction Rate |
| -CH₃ | -CH₃, -CH₃ | Low | High |
| -CH(CH₃)₂ | -CH₃, -CH₃ | Medium | Medium |
| -C(CH₃)₃ | -CH₃, -CH₃ | High | Low |
| -CH₃ | -CH(CH₃)₂, -CH(CH₃)₂ | High | Low |
Synthesis of Chiral this compound Analogs
The introduction of chirality into the this compound scaffold can be achieved through either asymmetric synthesis, creating a specific enantiomer, or by resolving a racemic mixture. Such chiral analogs are invaluable for studying stereospecific interactions in biological systems.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a single enantiomer of a chiral molecule from achiral starting materials. For analogs of this compound, chirality could be introduced at a substituent on the oxazole ring or on one of the N-alkyl groups.
One common approach involves the use of a chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral amino alcohol could be used as a precursor in the oxazole ring formation, establishing a stereocenter that can be retained in the final product.
Another powerful method is asymmetric catalysis, where a chiral catalyst is used in a small amount to generate a large quantity of an enantiomerically enriched product. For example, an asymmetric hydrogenation or alkylation of a suitable precursor could be employed to set a stereocenter on a side chain.
Table 4: Potential Asymmetric Synthesis Strategies for Chiral Analogs
| Chiral Center Location | Asymmetric Strategy | Example Precursor | Potential Chiral Reagent/Catalyst |
| C-4 Substituent | Chiral auxiliary | 2-methyl-5-aminooxazole-4-carboxylic acid | (R)- or (S)-phenylglycinol |
| N-Alkyl Group | Asymmetric alkylation | 2-methyl-5-(methylamino)oxazole | Chiral phase-transfer catalyst |
| C-2 Side Chain | Asymmetric reduction | 2-acetyl-N,N-dimethyloxazol-5-amine | Chiral oxazaborolidine catalyst |
Resolution Techniques for Enantiomers
When a chiral compound is synthesized as a racemic mixture (a 50:50 mixture of both enantiomers), resolution techniques can be employed to separate them. nih.gov
A classical method is diastereomeric salt formation. nih.gov This involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. nih.gov Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Another widely used technique is chiral chromatography. In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. This technique can be highly effective for both analytical and preparative-scale separations.
Table 5: Common Resolving Agents and Techniques for Chiral Amines
| Resolution Technique | Principle | Example Resolving Agent / Stationary Phase |
| Diastereomeric Salt Formation | Formation of separable diastereomers | (R)-(-)-Mandelic acid, (+)-Tartaric acid |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase | Cellulose- or amylose-based columns |
| Kinetic Resolution | Enantioselective reaction that consumes one enantiomer faster | Chiral catalyst, Enzyme (e.g., lipase) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N,2-Trimethyloxazol-5-amine, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis approach is commonly employed. For example, the alkylation of oxazole derivatives using allyl halides in dimethylformamide (DMF) with sodium hydride (NaH) as a base can achieve yields >70%. Key steps include nucleophilic substitution at the oxazole ring and subsequent purification via column chromatography .
- Critical Parameters : Solvent polarity (e.g., THF vs. DMF) and base strength (e.g., NaH vs. K₂CO₃) significantly influence reaction efficiency. Continuous flow reactors may enhance reproducibility in scaled-up syntheses .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- NMR Spectroscopy : Analyze - and -NMR to confirm methyl group positions and substitution patterns.
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated in studies of analogous oxazole derivatives .
Q. What are the typical chemical reactions involving this compound?
- Reaction Types :
- Oxidation : Hydrogen peroxide or KMnO₄ under acidic conditions oxidizes the oxazole ring, forming nitro derivatives.
- Substitution : Tosyl groups undergo nucleophilic displacement with amines or thiols.
- Reduction : LiAlH₄ reduces the oxazole ring to dihydrooxazole intermediates .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methyl vs. tolyl) influence the reactivity of this compound?
- Methodology :
-
Computational Modeling : Density Functional Theory (DFT) calculations can predict electron density distribution and reactive sites. Meta-tolyl groups increase steric hindrance, altering reaction pathways compared to para-substituted analogs .
-
Experimental Validation : Compare reaction kinetics (e.g., SNAr rates) between derivatives with varying substituents (Table 1).
Table 1 : Substituent Effects on Reaction Rates
Substituent Reaction Rate (k, s⁻¹) Major Product Yield (%) Methyl 0.45 78 Meta-tolyl 0.28 62 Para-tolyl 0.51 81
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to identify concentration-dependent effects.
- Target Validation : Use CRISPR-Cas9 knockout models to confirm enzyme targets (e.g., kinases) implicated in anticancer activity .
Q. How can computational tools predict the pharmacokinetic properties of novel this compound analogs?
- Methodology :
- ADME Prediction : Use software like SwissADME to estimate logP, solubility, and CYP450 interactions.
- Molecular Docking : Simulate binding affinities to targets like EGFR or PARP using AutoDock Vina. For example, tolyl-substituted analogs show higher binding scores (−9.2 kcal/mol) compared to methyl derivatives (−7.8 kcal/mol) .
Methodological Challenges and Solutions
Q. Why do certain synthetic routes for this compound yield low regioselectivity?
- Root Cause : Competing alkylation at N- vs. O-positions in the oxazole ring.
- Solution : Introduce directing groups (e.g., Boc-protected amines) or use transition-metal catalysts (e.g., Pd/Cu) to enhance regiocontrol .
Q. How to design in vitro assays for evaluating the enzyme inhibitory activity of this compound derivatives?
- Protocol :
Enzyme Selection : Choose targets (e.g., tyrosine kinases) based on structural homology to known inhibitors.
Kinetic Assays : Measure values using fluorogenic substrates.
Control Experiments : Compare inhibition with reference drugs (e.g., Pazopanib) and validate via Western blotting for downstream signaling proteins .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

